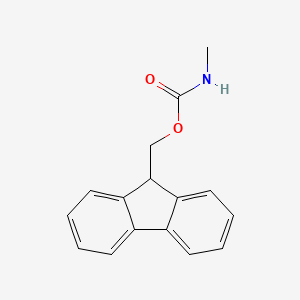
(9H-fluoren-9-yl)methyl methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-fluoren-9-yl)methyl methylcarbamate: is a chemical compound with the molecular formula C16H15NO2 . It is a derivative of fluorenylmethanol and is commonly used in organic synthesis, particularly in the protection of amines during peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9H-fluoren-9-yl)methyl methylcarbamate typically involves the reaction of fluorenylmethanol with methyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The reaction can be represented as follows:
Fluorenylmethanol+Methyl isocyanate→(9H-fluoren-9-yl)methyl methylcarbamate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature conditions are common in industrial settings to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: (9H-fluoren-9-yl)methyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert it back to fluorenylmethanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed:
Oxidation: Fluorenone derivatives.
Reduction: Fluorenylmethanol.
Substitution: Substituted carbamates and ureas.
Scientific Research Applications
Chemistry: (9H-fluoren-9-yl)methyl methylcarbamate is widely used in organic synthesis as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps in the stepwise construction of peptides by protecting the amine groups from unwanted reactions.
Biology and Medicine: In biological research, the compound is used in the synthesis of various bioactive molecules. It serves as a precursor for the development of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl methylcarbamate involves its ability to act as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions. This stability is crucial in multi-step organic syntheses, where selective protection and deprotection of functional groups are required .
Comparison with Similar Compounds
- (9H-fluoren-9-yl)methyl chloroformate
- (9H-fluoren-9-yl)methyl carbamate
- (9H-fluoren-9-yl)methyl ethylcarbamate
Comparison: (9H-fluoren-9-yl)methyl methylcarbamate is unique due to its specific reactivity and stability as a protecting group. Compared to (9H-fluoren-9-yl)methyl chloroformate, it is less reactive, making it more suitable for reactions requiring mild conditions. Its stability also surpasses that of (9H-fluoren-9-yl)methyl carbamate and (9H-fluoren-9-yl)methyl ethylcarbamate, making it a preferred choice in complex organic syntheses .
Properties
Molecular Formula |
C16H15NO2 |
|---|---|
Molecular Weight |
253.29 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-methylcarbamate |
InChI |
InChI=1S/C16H15NO2/c1-17-16(18)19-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15H,10H2,1H3,(H,17,18) |
InChI Key |
QDNVWQFQXQRDJG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




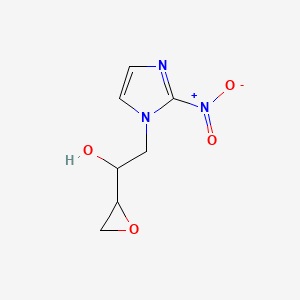


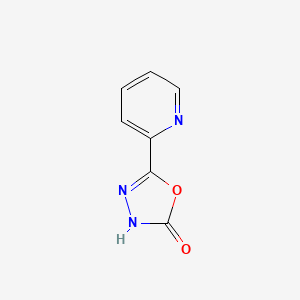
![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
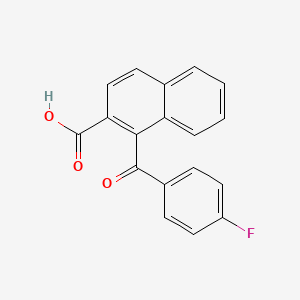

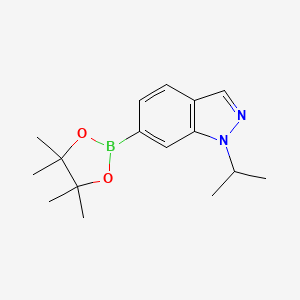
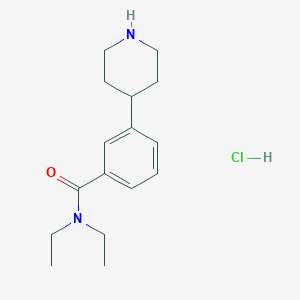
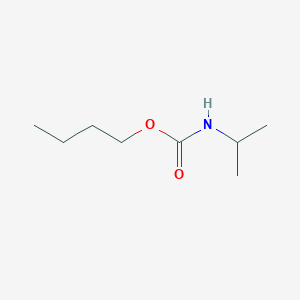
![2-[1-[2-(1,3-Dioxoisoindol-2-yl)-9,10-dioxo-anthracen-1-yl]-9,10-dioxo-anthracen-2-yl]isoindole-1,3-dione](/img/structure/B13995071.png)
